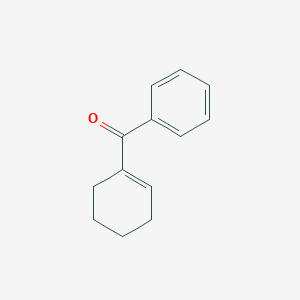

1-Cyclohexenyl phenyl ketone

概述

描述

准备方法

Synthetic Routes and Reaction Conditions: 1-Cyclohexenyl phenyl ketone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of cyclohexene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{COCl} + \text{C}6\text{H}{10} \rightarrow \text{C}_6\text{H}_5\text{COC}_6\text{H}_9 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the hydrogenation of benzophenone under specific conditions to achieve the desired product. This method ensures high yield and purity, making it suitable for large-scale production.

化学反应分析

1-Cyclohexenyl phenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of benzoic acid and cyclohexanone.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of 1-cyclohexenyl phenyl alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents such as Grignard reagents or organolithium compounds, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Grignard reagents, organolithium compounds

Major Products Formed:

Oxidation: Benzoic acid, cyclohexanone

Reduction: 1-Cyclohexenyl phenyl alcohol

Substitution: Substituted derivatives depending on the nucleophile used

科学研究应用

Photoinitiators in Polymer Chemistry

1-Cyclohexenyl phenyl ketone is primarily recognized for its role as a photoinitiator in photopolymerization processes. Photoinitiators are crucial in converting liquid monomers into solid polymers upon exposure to UV light. This compound generates free radicals when irradiated, initiating the polymerization of unsaturated compounds. It is particularly effective in:

- UV Coatings : Used in the manufacturing of high-gloss finishes for furniture and flooring.

- Printing Inks : Employed in UV inks for high-quality printing applications.

- Adhesives : Acts as a curing agent in various adhesive formulations.

The efficiency of this compound as a photoinitiator has been documented in studies showing its ability to facilitate rapid curing under UV light, making it suitable for industrial applications that require fast processing times .

Synthesis of Antispasmodic Agents

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including antispasmodic agents. Its derivatives are utilized to create compounds that exhibit therapeutic effects, particularly in treating gastrointestinal disorders. The synthesis pathway often involves the transformation of this compound into more complex structures that possess medicinal properties .

Leather Treatment and Photosensitizers

In the leather industry, this compound is used as an intermediate for leather treatment processes. It aids in enhancing the durability and aesthetic qualities of leather products. Additionally, it is involved in the synthesis of photosensitizers, which are essential for various photochemical reactions used in textile and material treatments .

Material Science Applications

Research has shown that this compound can be utilized to study crosslinked materials under thermal and aquathermal conditions. These studies help understand the behavior of polymer networks and their stability under different environmental conditions, which is vital for developing new materials with tailored properties .

Chemical Synthesis

This compound can also be synthesized through various chemical reactions, including Diels-Alder reactions and Friedel-Crafts acylation. These synthetic pathways allow chemists to produce this compound efficiently while maintaining high yields and selectivity .

Case Studies

作用机制

1-Cyclohexenyl phenyl ketone can be compared with other similar compounds, such as:

Cyclohexyl phenyl ketone: This compound has a saturated cyclohexane ring instead of a cyclohexene ring. It exhibits different reactivity and properties due to the absence of the double bond.

Benzophenone: Benzophenone lacks the cyclohexene ring and has two phenyl groups attached to the carbonyl carbon. It is widely used in the synthesis of various organic compounds and as a photoinitiator in polymer chemistry.

Acetophenone: Acetophenone has a phenyl group and a methyl group attached to the carbonyl carbon. It is a simpler ketone with different chemical properties and applications.

Uniqueness: this compound is unique due to the presence of both a cyclohexene ring and a phenyl group, which impart distinct chemical properties and reactivity. Its structure allows for diverse chemical transformations, making it a versatile compound in organic synthesis.

相似化合物的比较

- Cyclohexyl phenyl ketone

- Benzophenone

- Acetophenone

生物活性

1-Cyclohexenyl phenyl ketone (CHPK) is an organic compound with significant potential in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a range of biological activities, making it a subject of interest for researchers. This article provides a comprehensive overview of the biological activity of CHPK, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula :

- Molecular Weight : 204.27 g/mol

- CAS Number : 17040-65-2

CHPK is characterized by a cyclohexene ring attached to a phenyl ketone moiety, which contributes to its reactivity and biological interactions.

Photochemical Reactions

CHPK undergoes photochemical transformations, notably the photo-Nazarov cyclization , which involves a light-induced reaction leading to the formation of cyclopentenone derivatives. This reaction is crucial for understanding its biological activity, particularly in the context of phototoxicity and cellular interactions .

Cellular Interactions

The compound has been shown to induce photohaemolysis in human erythrocytes upon exposure to ultraviolet light. This suggests potential applications in photodynamic therapy (PDT) where light-activated compounds can selectively target and destroy cancer cells.

Enzymatic Activity

CHPK may act as a substrate for various enzymes, influencing metabolic pathways related to oxidative stress and inflammation. It has been implicated in modulating oxidoreductase activity, which is significant for conditions such as nonalcoholic fatty liver disease (NAFLD) where oxidative stress plays a critical role .

Antimicrobial Properties

Research indicates that CHPK exhibits antimicrobial activity against various pathogens. Its structure allows it to interact with microbial membranes, potentially disrupting their integrity and function. The exact mechanisms remain under investigation but are believed to involve interference with microbial metabolism .

Anti-inflammatory Effects

Phenyl ketone derivatives, including CHPK, have shown promise in reducing inflammation. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .

Case Studies

-

Study on NAFLD :

- A study highlighted the potential of phenyl ketone derivatives, including CHPK analogs, in treating NAFLD. These compounds were found to significantly reduce lipid accumulation in hepatocytes and improve metabolic profiles in animal models .

- Table 1 : Summary of Biological Activities Against NAFLD

Compound EC50 (μM) Effect on Cholesterol Effect on Triglycerides 5f ≤ 13.5 Significant reduction Significant reduction Control N/A Minimal effect Minimal effect

-

Phototoxicity Studies :

- Another study focused on the phototoxic effects of CHPK on erythrocytes, demonstrating that exposure to UV light led to increased hemolysis rates compared to controls. This study underscores the importance of understanding the safety profiles of compounds like CHPK when considering therapeutic applications involving light activation.

Synthetic Applications

CHPK serves as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations allows it to be utilized in synthesizing more complex molecules with desired biological activities .

属性

IUPAC Name |

cyclohexen-1-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXUKSMUKHKIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290221 | |

| Record name | 1-Cyclohexenyl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17040-65-2 | |

| Record name | 1-Cyclohexenyl phenyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexenyl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key photochemical reaction observed in 1-cyclohexenyl phenyl ketone?

A1: this compound undergoes a photochemical reaction known as the photo-Nazarov cyclization. This reaction involves a light-induced 4π electron conrotatory electrocyclic ring closure, leading to the formation of a cyclopentenone ring system. []

Q2: Have any intermediates been observed during the photo-Nazarov cyclization of this compound?

A2: Yes, recent research has successfully identified intermediates formed during the photo-Nazarov cyclization of this compound. [] While the specific intermediates are not detailed in the provided abstracts, their observation provides valuable insight into the mechanism of this photochemical transformation.

Q3: How does the solvent affect the photochemistry of this compound?

A3: The choice of solvent significantly influences the photochemical pathway of this compound. In enol ether solvents, the primary photoproduct can be trapped via a [4+2] cycloaddition reaction, leading to the formation of unique adducts in high yields. [] This highlights the importance of solvent selection in controlling the reactivity and product distribution of this photochemical process.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。